methyl 1-(2,1,3-benzothiadiazol-4-ylmethyl)-2,6-dioxo-3H-pyrimidine-4-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound involves a benzothiadiazole unit attached to a pyrimidine unit. The benzothiadiazole unit is known to have strong electron-withdrawing effects, highly polarized properties, and easy crystallinity . The pyrimidine unit is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 318.31, and it is a solid at room temperature. It has a melting point of 255 - 256 degrees Celsius .Scientific Research Applications
Novel Synthesis Approaches and Biological Evaluation
Researchers have developed novel synthesis methods for creating derivatives of benzothiazole, which share a core structural similarity with the compound . These methods emphasize solvent-free, microwave-assisted synthesis processes for producing poly-functionalized tri-heterocyclic benzothiazole derivatives. These compounds have been evaluated for their antibacterial, antioxidant, and antitubercular activities, highlighting the compound's potential in developing new therapeutic agents (Bhoi et al., 2016).
Heterocyclic Chemistry and Drug Design
The exploration of methyl 1-(2,1,3-benzothiadiazol-4-ylmethyl)-2,6-dioxo-3H-pyrimidine-4-carboxylate derivatives has also led to the synthesis of novel heterocyclic compounds. Studies have shown these derivatives' ability to undergo reactions that yield complex heterocycles, potentially useful in drug design and pharmaceutical research. Such studies provide insights into the structural modifications and chemical reactivity of these compounds, offering pathways to new therapeutic molecules (Denislamova et al., 2011).
Safety and Hazards
Future Directions
The future directions of research involving this compound could involve further exploration of its optoelectronic properties. Given the known properties of benzothiadiazole derivatives, this compound could potentially be used in applications such as field-effect transistors, sensors, light-emitting diodes, or photovoltaic cells .
Properties
IUPAC Name |
methyl 3-(2,1,3-benzothiadiazol-4-ylmethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c1-21-12(19)9-5-10(18)17(13(20)14-9)6-7-3-2-4-8-11(7)16-22-15-8/h2-5H,6H2,1H3,(H,14,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBORXIXAFAWLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N(C(=O)N1)CC2=CC=CC3=NSN=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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